molecular formula C13H15NO4S B5613411 N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B5613411
M. Wt: 281.33 g/mol
InChI Key: FPNGMLCYYNBNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound of interest in scientific research for its potential as a building block in organic synthesis and material science. This benzensulfonamide derivative is characterized by a 2-methoxy-5-methyl-substituted benzene ring and a furan-2-ylmethyl group attached to the sulfonamide nitrogen. The methoxy group introduces electron-donating effects, while the furan ring, a common heterocycle in medicinal chemistry, may contribute to π-π interactions or hydrogen bonding with biological targets . Compounds with similar structural motifs, such as N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide, are frequently employed in scientific research, particularly in the synthesis of metal complexes . Researchers utilize these sulfonamide derivatives as ligands or precursors for the development of functional materials and for investigating biological activities, including antimicrobial and enzyme inhibitory properties . The structural uniqueness of this compound makes it a valuable reagent for researchers exploring structure-activity relationships in chemistry and biology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-10-5-6-12(17-2)13(8-10)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGMLCYYNBNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The furan ring may also contribute to the compound’s activity by interacting with other molecular targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares a benzenesulfonamide core with and derivatives but differs in nitrogen substituents (furan-2-ylmethyl vs. cyclohexyl/methyl or furan-3-yl-hydroxyethyl).
  • Furan-containing sulfonamides () often employ chlorosulfonic acid for sulfonyl chloride intermediates, followed by amidation .
  • Tetrazole derivatives () use distinct synthetic pathways, highlighting scaffold versatility for antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Compounds
Compound Class Most Active Derivative MIC Range (µg/mL) Key Findings Reference
Furan-sulfonamides () 4a-4m series Not explicitly reported Broad-spectrum activity against Gram-positive and Gram-negative bacteria
Tetrazole derivatives () 3-Chloro-4-fluorophenyl tetrazol-5-amine 0.25–4 (standard strains)
2–16 (clinical strains)
Superior to ciprofloxacin; activity linked to electron-withdrawing substituents
Diazepine derivatives () 2a-2c series Not tested Synthetic focus; biological data unavailable

Key Observations :

  • Tetrazole derivatives exhibit exceptional potency (MIC 0.25–4 µg/mL), outperforming the reference drug ciprofloxacin .
  • Sulfonamide derivatives (e.g., ) show broader structural diversity but lack quantitative MIC data in the provided evidence.
  • The furan-2-ylmethyl group appears critical in both sulfonamide and tetrazole scaffolds, suggesting its role in enhancing membrane penetration or target binding.

Physicochemical and Electronic Properties

Table 3: Substituent Effects on Properties
Substituent Electronic Effect Impact on Activity Example Compound
2-Methoxy, 5-methyl (benzene) Electron-donating May enhance solubility and binding Target compound
5-Chloro (benzene) Electron-withdrawing Increases stability and lipophilicity derivative
Furan-2-ylmethyl (N-linked) π-Stacking potential Improves heterocyclic interactions Target compound, derivatives
N-Cyclohexyl, N-methyl Steric bulk May reduce target accessibility derivative

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in ) enhance compound stability but may reduce solubility.
  • The methoxy group in the target compound likely improves water solubility, balancing lipophilicity for membrane permeation.

Biological Activity

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its versatility and biological activity. The presence of the furan moiety, along with methoxy and methyl substituents, may enhance its pharmacological properties by influencing its interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Properties :
    • Sulfonamides are traditionally recognized for their antibacterial effects. Research indicates that compounds with furan and thiophene rings often exhibit antimicrobial properties, positioning this compound as a candidate for further investigation in antimicrobial drug development .
    • A study highlighted that similar sulfonamide derivatives showed significant activity against various bacterial strains, including Gram-positive bacteria .
  • Enzyme Inhibition :
    • The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes. This mechanism is crucial for its potential therapeutic applications.
    • Preliminary studies suggest that this compound may effectively inhibit key enzymes by binding to their active sites, thus interfering with their normal functions .
  • Anti-inflammatory Activity :
    • Research into related compounds has demonstrated anti-inflammatory effects, suggesting that this sulfonamide may also possess similar properties. For instance, some derivatives have been shown to inhibit the expression of inflammatory mediators in macrophage cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound likely interacts with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This can lead to reduced cellular responses associated with inflammation or infection.
  • Membrane Interaction : The furan and methoxy groups may facilitate interactions with cellular membranes or proteins, enhancing the compound's ability to penetrate biological barriers and reach its targets effectively.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of key enzymes through substrate mimicry
Anti-inflammatoryInhibition of inflammatory mediators in macrophage models

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction parameters be optimized?

  • Answer : The synthesis typically involves sulfonylation of 2-methoxy-5-methylbenzenesulfonyl chloride with furan-2-ylmethylamine. Optimization strategies include:

  • Using aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis .
  • Maintaining temperatures between 0–25°C to control exothermic reactions.
  • Employing coupling agents like triethylamine to enhance nucleophilic attack efficiency .
  • Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity.

Q. Which crystallographic techniques and software are validated for determining the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to improve resolution.
  • Refinement using SHELXL for small-molecule crystallography, accounting for potential twinning or disorder .
  • Validation against the Cambridge Structural Database (CSD) to confirm bond lengths and angles, as demonstrated in analogous sulfonamide structures .

Q. What analytical techniques are effective for assessing purity and structural integrity post-synthesis?

  • Answer :

  • HPLC/LC-MS : Reversed-phase C18 columns resolve impurities; mass spectrometry confirms molecular ion peaks.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups, while 2D techniques (HSQC, HMBC) map connectivity.
  • Reference Data : Cross-check spectral data with NIST Chemistry WebBook entries for sulfonamide derivatives .

Advanced Research Questions

Q. How do electronic effects of methoxy and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • The electron-donating methoxy group activates the benzene ring toward electrophilic substitution but deactivates meta positions.
  • Methyl groups enhance solubility without significantly altering electronic properties. Comparative studies on chloro-methoxy analogs (e.g., ) show steric effects dominate in regioselective reactions.
  • Computational Insight : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) map charge distribution to predict reactive sites .

Q. What methodologies address contradictions between observed and predicted biological activity data?

  • Answer : Discrepancies often arise from metabolic instability or off-target binding. Strategies include:

  • In Vitro-In Vivo Correlation (IVIVC) : Track metabolites using HPLC-MS (e.g., ’s pharmacokinetic studies).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with trifluoromethoxy) to enhance metabolic stability.
  • Molecular Docking : AutoDock Vina screens binding affinities against target enzymes (e.g., cyclooxygenase-2) to rationalize activity gaps .

Q. How are protein-ligand interactions characterized experimentally and computationally?

  • Answer :

  • Experimental :
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS).
  • Computational :
  • Molecular Dynamics (MD): GROMACS simulations assess binding stability over 100-ns trajectories.
  • Free Energy Perturbation (FEP): Predicts binding affinity changes for structural analogs .

Q. What strategies resolve isomeric byproduct formation during synthesis?

  • Answer :

  • Chromatography : High-resolution LC-MS with gradient elution separates ortho/para isomers.
  • Crystallography : X-ray structures of byproducts (e.g., ’s chloro-methoxy derivatives) confirm regiochemistry.
  • Dynamic NMR : Variable-temperature ¹H NMR detects rotational barriers in sulfonamide linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.